2,4,8-Trichlorodibenzofuran
Overview
Description
Synthesis Analysis
The synthesis of chlorinated dibenzofurans, including 2,4,8-TCDF, often involves the direct chlorination of dibenzofuran precursors. For instance, Yoon-Seok Chang and M. Deinzer (1990) developed a method for the synthesis of regiospecific chlorine-37 labeled trichlorodibenzofuran by converting 3-aminodibenzofuran to 3-amino-2,4-dichlorodibenzofuran using chlorine-saturated carbon tetrachloride, followed by diazotization and displacement reactions (Chang & Deinzer, 1990).
Molecular Structure Analysis
The molecular structure of 2,4,8-TCDF, like other chlorinated dibenzofurans, is characterized by the presence of chlorine atoms on the dibenzofuran skeleton, which significantly affects its chemical behavior and biological activity. Detailed analysis of its structure helps in understanding the compound's physicochemical properties and reactivity.
Chemical Reactions and Properties
2,4,8-TCDF undergoes various chemical reactions typical of chlorinated aromatic compounds, including oxidative degradation, reductive dechlorination, and nucleophilic substitution. These reactions are crucial for its environmental fate and the development of remediation strategies. For instance, A. Hidayat and S. Tachibana (2013) studied the degradation of 2,4,8-TCDF by a new isolate of Cerrena sp., highlighting the potential of biological methods for the removal of such persistent pollutants (Hidayat & Tachibana, 2013).
Scientific Research Applications
Biological Activity in Rat Liver
2,4,8-Trichlorodibenzofuran (2,4,8-TCDF) has been studied for its biological activity in rat liver. It was found to promote enzyme-altered, preneoplastic foci in the livers of female rats initiated by diethylnitrosamine. Moreover, 2,4,8-TCDF induced activities of aryl hydrocarbon hydroxylase, a marker for cytochrome P-4501 activity, in adult female rats and in rat hepatoma cells. This indicates that 2,4,8-TCDF has biological activity, although it's extremely low compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) (Deml, Wiebel, & Oesterle, 1989).
Degradation by Cerrena sp.
A study investigated the degradation of 2,4,8-TCDF by the fungus Cerrena sp. F0607. It was found that this strain could degrade 2,4,8-TCDF effectively, showing good decolorization and producing ligninolytic enzymes. The presence of 2,4,8-TCDF enhanced the rate of glucose consumption and mycelial biomass in the culture, with laccase showing the highest enzyme activity. This research highlights the potential of using fungal species for the bioremediation of environments contaminated with 2,4,8-TCDF (Hidayat & Tachibana, 2013).
Synthesis and Characterization
Another aspect of research on 2,4,8-TCDF involves its synthesis and characterization. Research has been conducted on the synthesis of regiospecific Chlorine-37 labeled Trichlorodibenzofuran, which included 2,4,8-TCDF. Such studies are essential for creating specific compounds used in further biochemical and environmental studies (Chang & Deinzer, 1990).
Environmental Impact and Remediation
Research on 2,4,8-TCDF also includes its environmental impact and potential methods for remediation. Studies have examined the catabolism of 2,4,8-TCDF by bacterial strains like Sphingomonas sp., highlighting the potential for microbial remediation of environments contaminated with polychlorinated dibenzofurans (Keim, Francke, Schmidt, & Fortnagel, 1999).
properties
IUPAC Name |
2,4,8-trichlorodibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURXKWTCOMRCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203017 | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,8-Trichlorodibenzofuran | |
CAS RN |
54589-71-8 | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54589-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054589718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,8-Trichlorodibenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,8-trichlorodibenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.843 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,4,8-TRICHLORODIBENZOFURAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7QB1460O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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